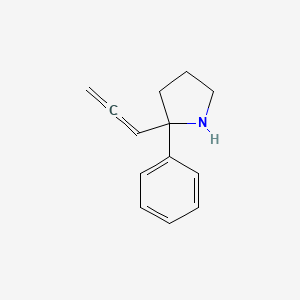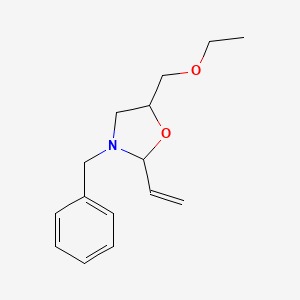
2-Phenyl-2-propadienylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-propadienylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyl group and a propadienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-propadienylpyrrolidine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with pyrrolidine, followed by the addition of a propadienyl group. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2-propadienylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The phenyl and propadienyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-propadienylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-propadienylpyrrolidine involves its interaction with specific molecular targets. The phenyl and propadienyl groups can interact with various enzymes and receptors, leading to changes in cellular pathways. These interactions are often studied using computational modeling and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2-Phenylpyrrolidine: Lacks the propadienyl group and has different reactivity and applications.
2-Phenyl-2-butanol: Contains a hydroxyl group instead of a pyrrolidine ring.
Phenylpyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring
Uniqueness
2-Phenyl-2-propadienylpyrrolidine is unique due to the presence of both phenyl and propadienyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89998-45-8 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
InChI |
InChI=1S/C13H15N/c1-2-9-13(10-6-11-14-13)12-7-4-3-5-8-12/h3-5,7-9,14H,1,6,10-11H2 |
InChI-Schlüssel |
PDXDNGIZDAKZHY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC1(CCCN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)



![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
